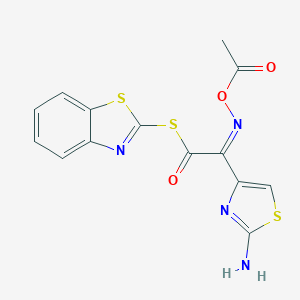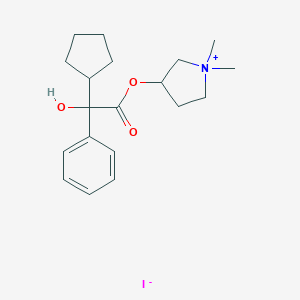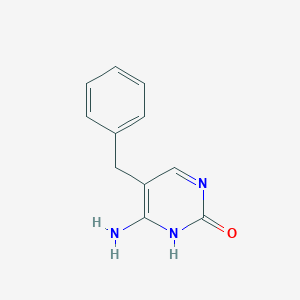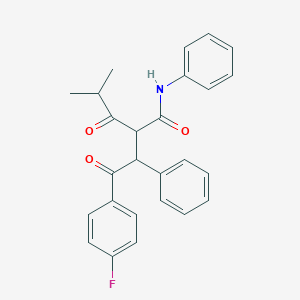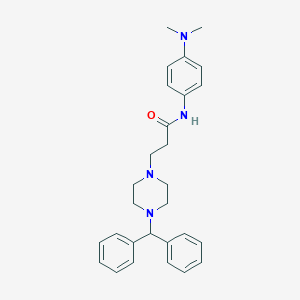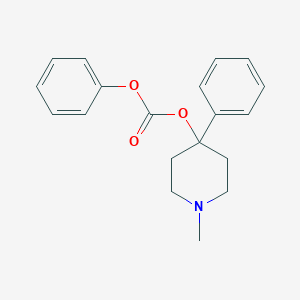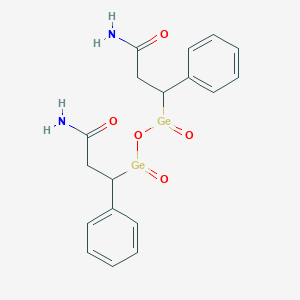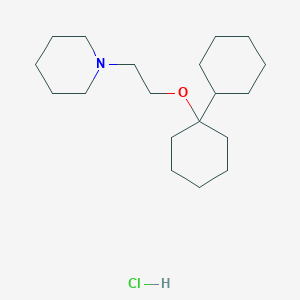
Piperidine, 1-(2-((1-cyclohexylcyclohexyl)oxy)ethyl)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperidine, 1-(2-((1-cyclohexylcyclohexyl)oxy)ethyl)-, hydrochloride is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as PCP-OEt or 1-[1-(2-Phenylethyl)piperidin-4-yl]-1,2-epoxyethane hydrochloride. It is a white crystalline powder and is soluble in water.
作用機序
Piperidine, 1-(2-((1-cyclohexylcyclohexyl)oxy)ethyl)-, hydrochloride acts as a non-competitive antagonist of NMDA receptors. It binds to a specific site on the receptor and prevents the activation of the receptor by glutamate. This leads to a decrease in calcium influx into the cell and a decrease in the release of neurotransmitters. It also acts as an antagonist of ionotropic glutamate receptors and voltage-gated calcium channels.
生化学的および生理学的効果
Piperidine, 1-(2-((1-cyclohexylcyclohexyl)oxy)ethyl)-, hydrochloride has been shown to have several biochemical and physiological effects. It has been shown to reduce the release of glutamate and other neurotransmitters, which can lead to a decrease in excitotoxicity and neuronal damage. It has also been shown to have neuroprotective effects and can prevent neuronal death in certain conditions. Additionally, it has been shown to have analgesic effects and can reduce pain perception.
実験室実験の利点と制限
Piperidine, 1-(2-((1-cyclohexylcyclohexyl)oxy)ethyl)-, hydrochloride has several advantages for lab experiments. It is a potent and selective antagonist of NMDA receptors and can be used to study the role of these receptors in synaptic plasticity and memory formation. It is also a useful tool in the study of ionotropic glutamate receptors and voltage-gated calcium channels. However, it has certain limitations. It is a toxic substance and must be handled with care. It is also expensive and may not be readily available in some labs.
将来の方向性
There are several future directions for the study of piperidine, 1-(2-((1-cyclohexylcyclohexyl)oxy)ethyl)-, hydrochloride. One direction is the study of its effects on other neurotransmitter systems and receptors. Another direction is the development of new analogs that may have improved potency and selectivity. Additionally, the use of this compound in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease should be explored further.
Conclusion
Piperidine, 1-(2-((1-cyclohexylcyclohexyl)oxy)ethyl)-, hydrochloride is a chemical compound that has been extensively used in scientific research due to its unique properties. It is a potent and selective antagonist of NMDA receptors and can be used to study the role of these receptors in synaptic plasticity and memory formation. It has several biochemical and physiological effects and has potential as a treatment for neurological disorders. However, it has certain limitations and must be handled with care. The future directions for the study of this compound include the study of its effects on other neurotransmitter systems and receptors and the development of new analogs with improved potency and selectivity.
合成法
The synthesis of piperidine, 1-(2-((1-cyclohexylcyclohexyl)oxy)ethyl)-, hydrochloride is a complex process that involves several steps. The first step involves the reaction of 4-piperidone with 2-phenethyl bromide in the presence of a base to form 1-(2-phenethyl)-4-piperidone. This intermediate is then reacted with cyclohexylmagnesium bromide to form 1-(2-((1-cyclohexylcyclohexyl)oxy)ethyl)-4-piperidone. The final step involves the reaction of this intermediate with hydrochloric acid to form piperidine, 1-(2-((1-cyclohexylcyclohexyl)oxy)ethyl)-, hydrochloride.
科学的研究の応用
Piperidine, 1-(2-((1-cyclohexylcyclohexyl)oxy)ethyl)-, hydrochloride has been extensively used in scientific research due to its unique properties. It has been used as a ligand in the study of NMDA (N-methyl-D-aspartate) receptors, which are involved in the regulation of synaptic plasticity and memory formation. It has also been used as a tool in the study of ionotropic glutamate receptors, which play a crucial role in synaptic transmission and plasticity. Additionally, it has been used in the study of voltage-gated calcium channels, which are involved in the regulation of neurotransmitter release.
特性
CAS番号 |
102180-21-2 |
|---|---|
製品名 |
Piperidine, 1-(2-((1-cyclohexylcyclohexyl)oxy)ethyl)-, hydrochloride |
分子式 |
C19H36ClNO |
分子量 |
329.9 g/mol |
IUPAC名 |
1-[2-(1-cyclohexylcyclohexyl)oxyethyl]piperidine;hydrochloride |
InChI |
InChI=1S/C19H35NO.ClH/c1-4-10-18(11-5-1)19(12-6-2-7-13-19)21-17-16-20-14-8-3-9-15-20;/h18H,1-17H2;1H |
InChIキー |
JOHZOOTYDOQHKC-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2(CCCCC2)OCCN3CCCCC3.Cl |
正規SMILES |
C1CCC(CC1)C2(CCCCC2)OCCN3CCCCC3.Cl |
その他のCAS番号 |
102180-21-2 |
同義語 |
1-[2-(1-cyclohexylcyclohexyl)oxyethyl]piperidine hydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-6'-Ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B23078.png)
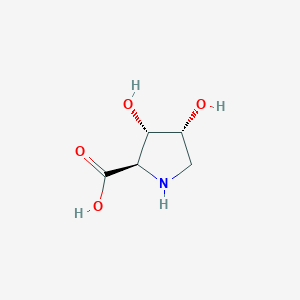
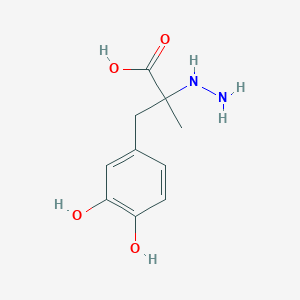
![2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B23089.png)
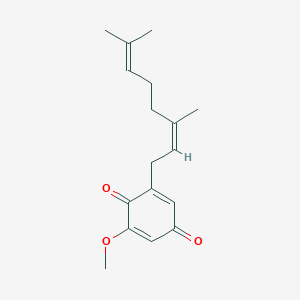
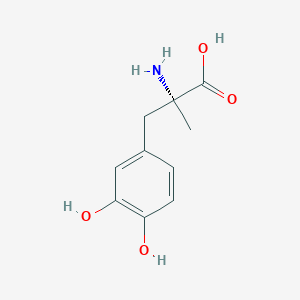
![acetic acid;cobalt;[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(1R,2R,3R,5Z,7S,10Z,12S,13S,15Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl phosphate](/img/structure/B23094.png)
